molecular formula C8H5N5O B13138559 5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile

5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile

Katalognummer: B13138559
Molekulargewicht: 187.16 g/mol
InChI-Schlüssel: KREXZPSKNFVUNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile is a heterocyclic compound that features both pyrazine and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-pyrazoles with suitable nitrile-containing reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug design, particularly in developing kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the synthesis of dyes, polymers, and other functional materials.

Wirkmechanismus

The mechanism of action of 5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile is unique due to the presence of both pyrazine and oxazole rings, along with an amino group and a nitrile group. This combination of functional groups provides a versatile scaffold for various chemical modifications and potential biological activities .

Eigenschaften

Molekularformel

C8H5N5O

Molekulargewicht

187.16 g/mol

IUPAC-Name

5-amino-2-pyrazin-2-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C8H5N5O/c9-3-5-7(10)14-8(13-5)6-4-11-1-2-12-6/h1-2,4H,10H2

InChI-Schlüssel

KREXZPSKNFVUNB-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C=N1)C2=NC(=C(O2)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.